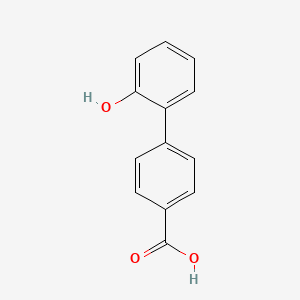

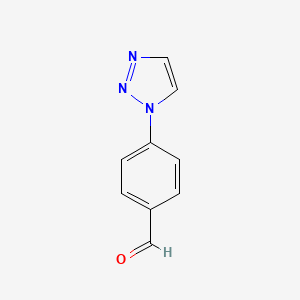

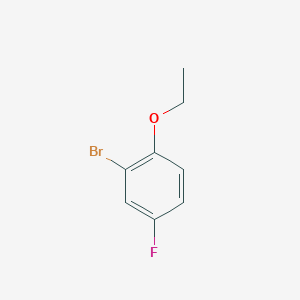

![molecular formula C17H21NO4 B1278642 4-(ベンジルオキシカルボニルアミノ)ビシクロ[2.2.2]オクタン-1-カルボン酸 CAS No. 444344-91-6](/img/structure/B1278642.png)

4-(ベンジルオキシカルボニルアミノ)ビシクロ[2.2.2]オクタン-1-カルボン酸

概要

説明

The compound "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid" is a derivative of bicyclo[2.2.2]octane-1-carboxylic acid, which is a saturated carboxylic acid with a bicyclic structure. The benzyloxycarbonyl group is a common protecting group used in peptide synthesis, and its presence on the amino group of the bicyclic carboxylic acid indicates that this compound may be of interest in the synthesis of protected amino acids or peptides.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . This suggests that similar strategies could potentially be applied to the synthesis of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex, and the substituents can significantly influence the properties of the molecule. For example, the study of electrical effects of substituent groups in saturated systems has shown that substituents at the 4-position of bicyclo[2.2.2]octane-1-carboxylic acids can influence reactivity, even though resonance interaction is not possible . This implies that the benzyloxycarbonylamino group in the compound of interest could also affect its reactivity and molecular properties.

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions. Acid-promoted bicyclization of arylacetylenes to benzobicyclo[3.2.1]octanes involves cationic rearrangements , and bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as an oxidant for cleavage of nitrogen double bonds and oxidation of alcohols . These studies provide insights into the types of reactions that bicyclic compounds can participate in, which may be relevant to the chemical behavior of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds can be influenced by their substituents. Inductive effects in isolated molecules, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, have been studied using density functional theory, and the effects of various substituents have been evaluated . This suggests that the benzyloxycarbonylamino substituent in the compound of interest could have a significant impact on its acidity and other physical properties. Additionally, the preparation of related compounds, such as 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, provides information on the synthesis and potential reactivity of such molecules .

科学的研究の応用

エナンチオ選択的合成

この化合物は、ビシクロ[2.2.2]オクタン-1-カルボン酸エステルのエナンチオ選択的合成に使用できます . このプロセスにより、金属フリー、穏和、かつ操作が簡単な条件下で、優れたエナンチオ選択性で、幅広いビシクロ[2.2.2]オクタン-1-カルボン酸エステルを良好から優れた収率で合成できます .

抗生物質研究

ビシクロ[2.2.2]オクタン構造は、プラテンシンなどのいくつかの生物学的に重要な分子に見られます . プラテンシンは、FabFとFabH酵素を阻害し、現在の抗生物質に耐性を持つグラム陽性病原体に対して広範囲の抗菌活性を示す抗生物質です . したがって、この化合物は、新しい抗生物質の合成に使用される可能性があります。

天然物合成

ビシクロ[2.2.2]オクタンは、アチサンやエント-アチサン、アチシン、デヌダチン、およびダフマニジン型アルカロイドなど、無数の天然産物に見られる特権的な構造です . したがって、この化合物は、これらの天然物の合成に使用される可能性があります。

分子ローター研究

ビシクロ[2.2.2]オクタンは、一種の分子ローターの中心ユニットです . したがって、この化合物は、分子ローターに関連する研究に使用される可能性があります。

固体溶媒アプリケーション

この化合物は、透明な多孔質材料の調製に使用できる可能性があり、固体閉じ込め空間下で分子を研究するための別のアクセスを提供できます .

生物学的評価のためのアナログの合成

プラテンシンの生体内有効性が低いことから、さらなる生物学的評価のためのアナログを調達する必要があります . この化合物は、これらのアナログの合成に使用される可能性があります。

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if on skin or in eyes .

特性

IUPAC Name |

4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUXTYUESPPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443224 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444344-91-6 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

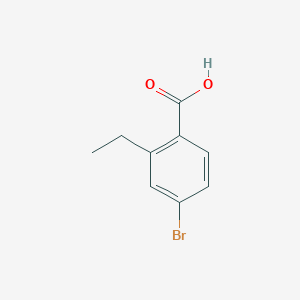

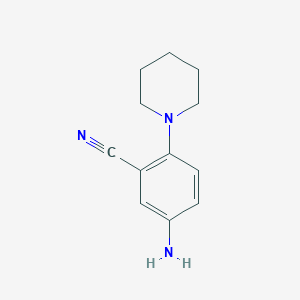

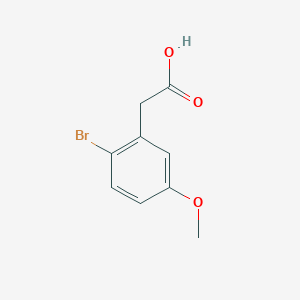

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

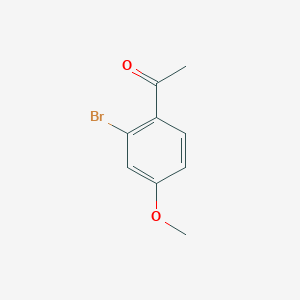

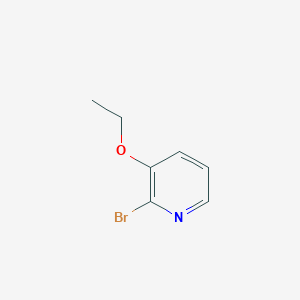

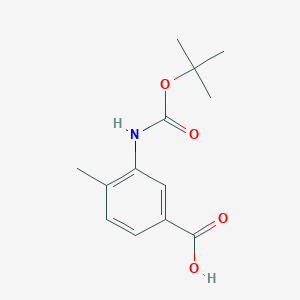

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

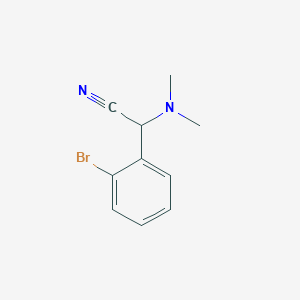

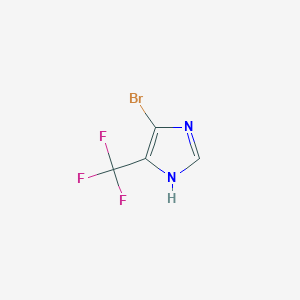

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)